molecular formula C11H12N2OS B6449971 2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 2640955-11-7

2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Cat. No.: B6449971
CAS No.: 2640955-11-7
M. Wt: 220.29 g/mol
InChI Key: DMJWLTQGAZKMSH-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with a prop-2-yn-1-ylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group can be introduced via nucleophilic substitution reactions. For instance, the quinazolinone can be reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially reducing it to a tetrahydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Bases like potassium carbonate or sodium hydride are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various functionalized quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its quinazolinone core, which is known for various biological activities. It could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-ylsulfanyl group could play a role in binding to the active site of enzymes or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(prop-2-yn-1-ylsulfanyl)-quinazolin-4-one: Lacks the hexahydro modification, potentially altering its biological activity and chemical reactivity.

    3,4,5,6,7,8-hexahydroquinazolin-4-one: Lacks the prop-2-yn-1-ylsulfanyl group, which may reduce its versatility in chemical reactions.

Uniqueness

2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is unique due to the combination of the quinazolinone core with the prop-2-yn-1-ylsulfanyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h1H,3-7H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJWLTQGAZKMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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